Ropivacaine Hydrochloride

Cardiotoxicity Calcium Dynamics Local Anesthetic Systemic Toxicity (LAST)

Ropivacaine Hydrochloride is a long-acting amide local anesthetic formulated as the pure S(-)-enantiomer. It is chemically distinct from its closest analogs, racemic bupivacaine (a 50:50 mixture of R(+) and S(-) enantiomers) and levobupivacaine (the pure S(-)-enantiomer of bupivacaine).

Molecular Formula C17H27ClN2O
Molecular Weight 310.9 g/mol
CAS No. 98717-15-8
Cat. No. B211342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRopivacaine Hydrochloride
CAS98717-15-8
Synonyms1 Propyl 2',6' pipecoloxylidide
1-propyl-2',6'-pipecoloxylidide
AL 381
AL-381
AL381
LEA 103
LEA-103
LEA103
Naropeine
Naropin
ropivacaine
ropivacaine hydrochloride
ropivacaine monohydrochloride
ropivacaine monohydrochloride, (S)-isome
Molecular FormulaC17H27ClN2O
Molecular Weight310.9 g/mol
Structural Identifiers
SMILESCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
InChIInChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m0./s1
InChIKeyNDNSIBYYUOEUSV-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Ropivacaine Hydrochloride (CAS 98717-15-8): A Long-Acting Amide Local Anesthetic with Quantifiable Clinical Differentiation


Ropivacaine Hydrochloride is a long-acting amide local anesthetic formulated as the pure S(-)-enantiomer [1]. It is chemically distinct from its closest analogs, racemic bupivacaine (a 50:50 mixture of R(+) and S(-) enantiomers) and levobupivacaine (the pure S(-)-enantiomer of bupivacaine) [2]. While all three compounds share a similar molecular structure and pKa (8.07–8.2), ropivacaine exhibits a lower partition coefficient (115 vs. 346 for bupivacaine), indicating reduced lipid solubility, which directly correlates with its differential clinical profile [3]. This physicochemical difference translates into a greater degree of sensory-motor block separation and a significantly improved cardiovascular safety margin, making ropivacaine the preferred agent in scenarios where hemodynamic stability or early post-operative mobilization is a clinical priority [2][4].

Why Ropivacaine Hydrochloride Cannot Be Interchanged with Bupivacaine or Levobupivacaine for Targeted Clinical Outcomes


The three long-acting amino-amides—ropivacaine, bupivacaine, and levobupivacaine—exhibit overlapping but distinct pharmacological profiles that preclude simple substitution. While they are all effective for sensory blockade, their potency hierarchy (bupivacaine > levobupivacaine > ropivacaine) [1] and differences in cardiotoxicity and motor block profile dictate their optimal use-case scenarios [2]. Generic substitution based solely on class equivalence ignores critical quantitative data: ropivacaine offers a superior safety margin with significantly less cardiotoxicity [3] and a faster regression of motor block, which is crucial for early ambulation [4]. Conversely, levobupivacaine provides a significantly longer duration of analgesia, which is advantageous for procedures requiring extended post-operative pain control [5]. Therefore, the choice of anesthetic must be guided by the specific clinical requirement for differential nerve blockade, hemodynamic stability, and desired duration of action, as the evidence below demonstrates.

Ropivacaine Hydrochloride: Quantifiable Comparative Evidence vs. Bupivacaine and Levobupivacaine


Cardiovascular Safety: Ropivacaine's Superior Calcium Handling Reduces Cardiotoxicity Risk vs. Bupivacaine

Ropivacaine demonstrates a significantly lower propensity for cardiotoxicity compared to racemic bupivacaine due to differential effects on cardiomyocyte calcium dynamics. In a human stem cell-derived cardiomyocyte model, bupivacaine more severely dysregulated calcium handling, reducing contraction calcium amplitude to 52 ± 11% and altering calcium-mediated repolarization duration to 122 ± 7% relative to the effects observed with ropivacaine [1]. Furthermore, in an in vivo rat model, calcium pretreatment paradoxically reduced survival time by 13.8 ± 3.4 minutes in the ropivacaine group, whereas it improved survival by 8.3 ± 2.4 minutes in the bupivacaine group, underscoring fundamentally different mechanisms of cardiac toxicity [1].

Cardiotoxicity Calcium Dynamics Local Anesthetic Systemic Toxicity (LAST) In Vitro Models

Motor Block Profile: Ropivacaine's Significantly Shorter Duration Facilitates Faster Recovery vs. Levobupivacaine

In a randomized controlled trial using equipotent intrathecal doses, ropivacaine produced a significantly shorter duration of motor block compared to levobupivacaine. Patients receiving 22.5 mg of ropivacaine had a mean motor block duration of 222.50 ± 23.00 minutes, while those receiving 15 mg of levobupivacaine experienced a motor block lasting 290.50 ± 34.67 minutes (p < 0.0001) [1]. This difference of 68 minutes is clinically meaningful for procedures where early return of motor function and ambulation are desired.

Motor Blockade Spinal Anesthesia Orthopedic Surgery Post-Operative Mobilization

Analgesic Duration: Ropivacaine Provides Shorter, More Controllable Analgesia vs. Levobupivacaine

The duration of post-operative analgesia is also significantly shorter with ropivacaine. In the same intrathecal comparison study, the duration of analgesia was 249.50 ± 22.83 minutes for ropivacaine (22.5 mg) versus 309.83 ± 36.45 minutes for levobupivacaine (15 mg), a difference of over 60 minutes (p < 0.0001) [1]. This aligns with ropivacaine's known lower potency and shorter duration of action relative to both bupivacaine and levobupivacaine [2].

Analgesia Spinal Anesthesia Pain Management Post-Operative Pain

Hemodynamic Stability: Ropivacaine Reduces Incidence of Hypotension in Cesarean Delivery vs. Bupivacaine

In a prospective, randomized, double-blind trial of 98 parturients undergoing elective cesarean section, ropivacaine (0.75% hyperbaric) provided superior hemodynamic stability compared to bupivacaine (0.5% hyperbaric). Ropivacaine was associated with a significantly lower incidence of hypotensive episodes (p = 0.007) [1]. While bupivacaine demonstrated a more rapid sensory onset at T10 (p = 0.004) and prolonged time to first analgesic request (p < 0.001), the hemodynamic advantage of ropivacaine is a critical differentiator for maternal and fetal safety [1].

Hemodynamics Spinal Anesthesia Cesarean Section Hypotension Obstetric Anesthesia

Physicochemical Profile: Ropivacaine's Lower Lipid Solubility Explains Differential Blockade vs. Bupivacaine

A key physicochemical property differentiating ropivacaine from bupivacaine is its lower lipid solubility, as indicated by a partition coefficient of 115 for ropivacaine versus 346 for bupivacaine [1]. Both drugs share a similar pKa (8.2) and high protein binding (94% for ropivacaine, 95.5% for bupivacaine) [1]. This lower lipid solubility is the mechanistic basis for ropivacaine's greater degree of sensory-motor separation; it is less able to penetrate large, myelinated A-alpha motor fibers, leading to preferential sensory block [2][3].

Physicochemical Properties Lipid Solubility Sensory-Motor Separation Pharmacokinetics

Evidence-Based Application Scenarios for Ropivacaine Hydrochloride


Outpatient and Ambulatory Surgery: Accelerating Patient Discharge

For procedures in outpatient surgery centers, the shorter motor block duration of ropivacaine (222.50 ± 23.00 min) compared to levobupivacaine (290.50 ± 34.67 min) directly translates to faster patient ambulation and earlier discharge [1]. The reduced risk of cardiotoxicity also makes ropivacaine a safer choice for high-volume, same-day discharge procedures where continuous monitoring may be limited post-operatively [2].

Obstetric Anesthesia: Optimizing Hemodynamic Stability and Labor Outcomes

In labor epidurals and cesarean sections, ropivacaine's superior hemodynamic stability, demonstrated by a significantly lower incidence of hypotension (p = 0.007) compared to bupivacaine, is critical for maternal and fetal safety [1]. Its inherent sensory-motor separation, stemming from lower lipid solubility (partition coefficient 115 vs. 346 for bupivacaine), allows for effective pain relief with less motor weakness, facilitating maternal participation in labor [2][3].

Regional Anesthesia in High-Risk Cardiovascular Patients

For patients with pre-existing cardiovascular disease or those undergoing procedures with a high risk of systemic absorption (e.g., large-volume nerve blocks), ropivacaine's lower cardiotoxicity is a key selection driver. The in vitro evidence showing bupivacaine reduces calcium amplitude by 48% more than ropivacaine highlights the superior safety margin of ropivacaine in preventing arrhythmias and cardiac depression [1].

Post-Operative Analgesia with Early Neurological Assessment

In surgical settings where early neurological assessment is required (e.g., after major orthopedic or spinal surgery), ropivacaine's shorter duration of analgesia (249.50 ± 22.83 min) compared to levobupivacaine (309.83 ± 36.45 min) allows for quicker pain resolution and earlier evaluation of motor and sensory function [1]. This can aid in the timely detection of potential surgical complications like compartment syndrome or nerve injury.

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